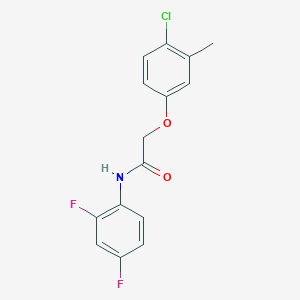
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide, also known as Compound A, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a selective glucocorticoid receptor agonist, which means that it has the ability to activate the glucocorticoid receptor in a specific manner. In
作用機序
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A exerts its effects by selectively activating the glucocorticoid receptor, which is a nuclear receptor that regulates gene expression. The activation of the glucocorticoid receptor by 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A leads to the translocation of the receptor to the nucleus, where it binds to specific DNA sequences and regulates gene expression. This results in the suppression of inflammatory and immune responses, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A has been shown to have a number of biochemical and physiological effects. It has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the activation of immune cells, such as T cells and macrophages. In addition, 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Furthermore, it has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A for lab experiments is its selectivity for the glucocorticoid receptor, which allows for specific activation of this receptor without affecting other signaling pathways. This makes it a valuable tool for studying the role of the glucocorticoid receptor in various physiological and pathological processes. However, one limitation of 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A. One area of interest is the development of more efficient synthesis methods for this compound, which could facilitate its use in larger-scale studies. Another area of interest is the investigation of the potential therapeutic applications of 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A in various diseases, including inflammatory and autoimmune diseases, cancer, and neurodegenerative diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A on gene expression and cellular signaling pathways.
合成法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A involves several steps, starting with the reaction of 4-chloro-3-methylphenol with 2,4-difluoroaniline to form 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide. The reaction is catalyzed by a palladium catalyst and carried out in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A.
科学的研究の応用
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and immunosuppressive effects, making it a promising candidate for the treatment of inflammatory and autoimmune diseases. In addition, 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A has been shown to have anti-tumor activity, suggesting its potential use in cancer therapy. Furthermore, it has been shown to have neuroprotective effects, indicating its potential use in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO2/c1-9-6-11(3-4-12(9)16)21-8-15(20)19-14-5-2-10(17)7-13(14)18/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDRVLATSRYIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-nitrophenyl)acryloyl]indoline](/img/structure/B5800399.png)
![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)

![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5800415.png)
![cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5800430.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5800438.png)
![2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5800446.png)




![2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5800476.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5800483.png)
![5-[(4-methoxybenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5800491.png)